N-Isopropyl-3-bromoaniline
Description
Contextual Significance in Advanced Organic Synthesis
In the field of advanced organic synthesis, the strategic use of multifunctional compounds is paramount for the efficient construction of complex molecular architectures. N-Isopropyl-3-bromoaniline serves as a prime example of such a scaffold. The presence of three distinct reactive sites—the secondary amine, the bromine atom, and the aromatic ring—allows for a variety of chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing bromine atom on the aromatic ring influences its reactivity in electrophilic and nucleophilic substitution reactions.
The isopropyl group attached to the nitrogen atom provides steric bulk, which can influence the regioselectivity of reactions at the adjacent ortho positions of the aniline (B41778) ring. This steric hindrance can be strategically exploited in synthetic routes to favor the formation of specific isomers.
Role as a Key Precursor and Synthetic Intermediate
The true value of this compound lies in its application as a precursor and synthetic intermediate for a wide array of target molecules. Haloaniline derivatives, in general, are crucial building blocks for polymers, dyes, agricultural chemicals, and pharmaceuticals. rsc.org Specifically, 3-bromoaniline (B18343) is utilized in the synthesis of azo dyes and various biologically active compounds. chemimpex.comketonepharma.com
For instance, N-benzyl-3-bromoaniline, a related compound, is an intermediate in the synthesis of chlorobenzyl chloride, a precursor for certain pesticides. biosynth.com The bromo- and amino- functionalities of this compound make it a suitable starting material for creating diverse molecular structures. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for the synthesis of drug candidates.
Furthermore, haloanilines are used in the synthesis of benzothiazole (B30560) derivatives, which are known to possess a wide range of pharmacological properties. ijesm.co.inresearchgate.netorganic-chemistry.org The synthesis of these heterocyclic compounds often involves the reaction of a haloaniline with a sulfur-containing reagent. organic-chemistry.org
Structural Framework and Relevance within Haloaniline Derivatives
This compound belongs to the class of haloanilines, which are aniline derivatives containing one or more halogen atoms on the aromatic ring. ijesm.co.in The position of the halogen atom significantly impacts the chemical properties and reactivity of the molecule. In the case of this compound, the bromine atom is at the meta-position relative to the amino group.
This meta-substitution pattern is significant. Unlike ortho- and para-substituted anilines, where the amino group's directing effect strongly influences substitution at the positions ortho and para to it, the meta-position offers a different reactivity profile. The synthesis of m-bromoaniline, a related precursor, often involves a multi-step process starting from benzene, which includes nitration followed by bromination and then reduction of the nitro group to an amine. libretexts.org This underscores the specific synthetic strategies required to achieve this substitution pattern.
The study of haloanilines is an active area of research, with investigations into their photochemical properties and degradation pathways being of both fundamental and environmental interest. acs.org The unique electronic and steric properties of this compound, conferred by the combination of the bromo and isopropyl groups, make it a valuable tool for chemists exploring the synthesis of novel compounds with potentially useful biological or material properties.
Below is a table summarizing some of the key physical and chemical properties of the related compound, 3-bromoaniline.
| Property | Value |
| Molecular Formula | C6H6BrN |
| Molecular Weight | 172.02 g/mol |
| Melting Point | 16.8 °C |
| Boiling Point | 251 °C |
| Density | 1.58 g/mL at 25 °C |
Note: Data for 3-bromoaniline. lookchem.compurechagroup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKMCQGGDXHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126086-72-4 | |
| Record name | 3-bromo-N-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Preparation
Direct Synthetic Routes to N-Isopropyl-3-bromoaniline
Direct synthetic routes to this compound focus on creating the final product in a highly convergent manner. These methods are often preferred for their atom economy and potentially fewer synthetic steps.
The N-alkylation of 3-bromoaniline (B18343) with an isopropyl group is a common and direct approach to forming this compound. This transformation can be accomplished through various catalytic and non-catalytic methods.
Catalytic N-alkylation methods are advantageous due to their efficiency and the use of catalytic amounts of reagents, which aligns with the principles of green chemistry. wikipedia.org These methods often utilize transition metal complexes to facilitate the reaction between 3-bromoaniline and an isopropylating agent.
####### 2.1.1.1.1. Transition Metal-Catalyzed Approaches (e.g., Palladium, Iridium, Ruthenium Systems)
Transition metal catalysis, particularly with palladium, iridium, and ruthenium, has emerged as a powerful tool for the N-alkylation of amines. researchgate.net These reactions often proceed through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.govrsc.orgrsc.org In this process, the catalyst temporarily abstracts hydrogen from an alcohol (in this case, isopropanol), converting it to a ketone (acetone). The ketone then reacts with the amine (3-bromoaniline) to form an imine intermediate, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final N-alkylated amine. nih.gov This method is highly atom-economical as it uses an alcohol as the alkylating agent and produces water as the only byproduct. rsc.org
Iridium complexes, such as those containing N-heterocyclic carbene (NHC) ligands, have shown high activity in the N-alkylation of anilines with alcohols under relatively mild conditions. acs.orgrsc.orgrsc.org Similarly, ruthenium-based catalysts, including arene ruthenium complexes, are effective for the N-alkylation of anilines with both primary and secondary alcohols. researchgate.netacs.orgnih.gov Palladium catalysts have also been employed for the N-alkylation of amines with alcohols, offering an alternative catalytic system. acs.orgresearchgate.net While specific examples detailing the N-isopropylation of 3-bromoaniline using these systems are not always prevalent in the literature, the broad substrate scope of these catalysts suggests their applicability.
Table 1: Examples of Transition Metal-Catalyzed N-Alkylation of Anilines with Alcohols This table presents examples of related reactions, as specific data for the N-isopropylation of 3-bromoaniline is not readily available.
| Catalyst System | Aniline (B41778) Substrate | Alcohol | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| [Ir(NCCH3)(cod){MeIm(2-methoxybenzyl)}]+ | Aniline | Benzyl alcohol | Base, solvent | Quantitative | rsc.orgrsc.org |
| [RuCl2(p-cymene)]2/dppf | Aniline derivatives | Primary carbohydrate alcohols | K2CO3, p-xylene, 140°C | High yields | rsc.orgrsc.org |
| PdCl2/dppe or Xantphos(t-Bu) | Aniline | Benzyl alcohol | Solventless, 90-100°C | Excellent | acs.org |
####### 2.1.1.1.2. Reductive Amination Pathways for Secondary Amine Formation
Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the formation of an imine from a primary amine and a carbonyl compound, followed by the reduction of the imine to the corresponding secondary amine. masterorganicchemistry.com To synthesize this compound via this pathway, 3-bromoaniline is reacted with acetone (B3395972) to form an intermediate imine. This imine is then reduced in situ or in a subsequent step to yield the final product.
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity in reducing the imine in the presence of the ketone. masterorganicchemistry.comharvard.edu The reaction is typically carried out in a one-pot procedure under mild, often weakly acidic, conditions which facilitate imine formation. wikipedia.org This method is highly efficient for the preparation of a wide range of secondary and tertiary amines. harvard.edusigmaaldrich.com
Table 2: General Scheme for Reductive Amination
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
|---|---|---|---|
| 3-Bromoaniline | Acetone | e.g., NaBH3CN, NaBH(OAc)3 | This compound |
Direct oxidative coupling represents another approach to N-alkylation. This method involves the reaction of an amine with an alcohol in the presence of a catalyst and an oxidant. Unlike the "borrowing hydrogen" strategy, this process does not involve the in-situ reduction of an imine intermediate by a metal hydride. Instead, the reaction proceeds through an oxidative pathway. For instance, mesoporous manganese-zirconium solid solution catalysts have been shown to be effective for the oxidative coupling of alcohols and amines to form imines under an air atmosphere. rsc.org While this method is primarily used for imine synthesis, subsequent reduction would lead to the desired N-alkylated aniline. Copper/nitroxyl catalyst systems have also been utilized for the aerobic oxidative coupling of alcohols and amines, particularly for the synthesis of amides. nih.gov The direct application of these oxidative coupling methods for the one-step synthesis of N-alkylated anilines is an area of ongoing research.
An alternative synthetic strategy involves the introduction of a bromine atom onto the aromatic ring of N-isopropylaniline. The success of this approach is highly dependent on the regioselectivity of the bromination reaction. The directing effects of the amino and isopropyl groups on the aromatic ring will influence the position of the incoming bromine atom. The N-isopropylamino group is an ortho-, para-director. Therefore, direct bromination of N-isopropylaniline would be expected to yield a mixture of 2-bromo- and 4-bromo-N-isopropylaniline as the major products. Obtaining the 3-bromo isomer as the main product through direct electrophilic bromination is challenging due to the electronic directing effects of the substituent.
However, specific reaction conditions or the use of blocking groups could potentially be employed to achieve bromination at the meta position. For example, in some cases, bromination of anilines with N-bromosuccinimide (NBS) can lead to different regiochemical outcomes compared to using elemental bromine. A patent describes the ortho-bromination of ortho-alkylated anilines using NBS, suggesting that the choice of brominating agent and substrate structure can influence the position of bromination. google.com To achieve the desired 3-bromo substitution pattern, it might be necessary to start with a precursor where the meta position is activated or other positions are blocked, followed by the introduction of the N-isopropyl group.
Catalytic N-Alkylation with Isopropylating Agents
Bromination Strategies for N-Isopropylaniline Derivatives
Multi-Step Synthesis from Aromatic Precursors
Due to the directing effects of the amine group, a multi-step synthesis is often the most practical approach to obtain the meta-substituted this compound.
A common strategy for synthesizing meta-substituted anilines begins with benzene. The key is to introduce a meta-directing group first. libretexts.org A reliable sequence is as follows:
Nitration: Benzene is first nitrated using a mixture of nitric acid and sulfuric acid to produce nitrobenzene. The nitro group (-NO₂) is a strong deactivating and meta-directing group.
Bromination: Nitrobenzene is then brominated. Because the nitro group is meta-directing, the bromine atom is introduced at the 3-position, yielding 3-bromonitrobenzene.
Reduction: The nitro group of 3-bromonitrobenzene is subsequently reduced to an amino group (-NH₂). This is commonly achieved using reagents like tin (Sn) and hydrochloric acid (HCl), or through catalytic hydrogenation. This step produces 3-bromoaniline.
N-Isopropylation: The final step is the introduction of the isopropyl group onto the nitrogen atom of 3-bromoaniline to yield the final product, this compound.
The order of introducing the functional groups is critical for the success of this synthesis. The strategy hinges on installing a meta-directing group before the halogenation step. libretexts.org If N-isopropylation were performed first on aniline, the resulting N-isopropylaniline would have a strongly ortho-, para-directing N-isopropylamino group, making the subsequent introduction of a bromine atom at the meta-position extremely difficult.
Therefore, the strategic sequence involves:
Installation of a meta-director: Nitration of benzene.
Meta-directed halogenation: Bromination of nitrobenzene.
Functional group interconversion: Reduction of the nitro group to an amine.
Final functionalization: N-alkylation to introduce the isopropyl group.
The final N-isopropylation of 3-bromoaniline can be accomplished through several methods:
Reductive Amination: This is a highly effective method that involves reacting 3-bromoaniline with acetone in the presence of a reducing agent. masterorganicchemistry.comlibretexts.org The amine and ketone first form an intermediate imine, which is then reduced in situ to the secondary amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu This method is favored for its control and avoidance of over-alkylation. masterorganicchemistry.com
Direct N-Alkylation: This involves reacting 3-bromoaniline with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, typically in the presence of a base to neutralize the hydrogen halide byproduct. Catalytic systems, such as those based on Ruthenium or Iridium complexes, can also facilitate the N-alkylation of anilines with alcohols (e.g., isopropanol) through a "borrowing hydrogen" mechanism. nih.govacs.org
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Benzene | HNO₃, H₂SO₄ | Nitrobenzene | Install a meta-directing group. |
| 2 | Nitrobenzene | Br₂, FeBr₃ | 3-Bromonitrobenzene | Introduce bromine at the meta position. |
| 3 | 3-Bromonitrobenzene | Sn, HCl or H₂, Pd/C | 3-Bromoaniline | Convert nitro to amino group. |
| 4 | 3-Bromoaniline | Acetone, NaBH₃CN | This compound | Introduce the N-isopropyl group via reductive amination. |
Industrial-Scale Preparation Considerations
For industrial-scale synthesis, transitioning from traditional batch reactors to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govalmacgroup.com Flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction occurs. youtube.com
Key benefits applicable to the synthesis of this compound include:
Enhanced Safety: Many reactions, such as nitrations and brominations, are highly exothermic. Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control, thus minimizing the risk of runaway reactions. almacgroup.com The small reaction volumes at any given time also reduce the hazard associated with handling potentially unstable intermediates. nih.gov
Improved Efficiency and Selectivity: The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and improved selectivity, reducing the formation of byproducts. youtube.com
Scalability: Scaling up production in a flow system is often simpler than in batch processing. Instead of using larger, more complex reactors, production can be increased by running the system for a longer duration or by "numbering up" – running multiple reactors in parallel. almacgroup.com
Optimization for Yield and Purity in Scaled-Up Synthesis
The scaled-up synthesis of this compound necessitates a meticulous optimization of reaction parameters to ensure both high yield and purity, which are critical for industrial applications. While specific scaled-up process data for this compound is not extensively detailed in publicly available literature, the optimization strategies can be inferred from established principles of process chemistry applied to analogous N-alkylated anilines. The primary route for its synthesis is the N-isopropylation of 3-bromoaniline, typically achieved through reductive amination with acetone or direct alkylation with an isopropyl halide.
Reductive Amination Route:
Reductive amination is a widely utilized method in industrial synthesis for its efficiency and selectivity. wikipedia.org This process involves the reaction of 3-bromoaniline with acetone to form an intermediate imine, which is subsequently reduced to the desired this compound. For a scaled-up process, the optimization of several key parameters is crucial.
One of the most critical factors is the choice of the reducing agent . While laboratory-scale syntheses might employ reagents like sodium borohydride (B1222165) or sodium cyanoborohydride, for large-scale production, factors such as cost, safety, and waste management become paramount. Catalytic hydrogenation presents a viable and greener alternative for industrial-scale reductive aminations. wikipedia.org The selection of an appropriate catalyst, such as palladium on carbon (Pd/C) or Raney nickel, along with the optimization of hydrogen pressure and reaction temperature, directly impacts the reaction's efficiency and selectivity.
The solvent system also plays a significant role. The ideal solvent should facilitate the dissolution of reactants, be inert to the reaction conditions, and allow for easy product isolation and purification. Protic solvents like methanol (B129727) or ethanol (B145695) are often used as they can protonate the carbonyl group of acetone, activating it for nucleophilic attack by 3-bromoaniline.
Stoichiometry of Reactants: The molar ratio of 3-bromoaniline to acetone is another key variable. While a stoichiometric amount of acetone is theoretically required, in practice, a slight excess may be used to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.
Purification: On a large scale, purification techniques such as distillation are preferred over chromatographic methods due to cost and throughput considerations. The optimization of distillation conditions, including pressure and temperature, is essential to effectively separate the this compound from unreacted starting materials and any by-products.
Direct Alkylation Route:
An alternative synthetic approach is the direct N-alkylation of 3-bromoaniline with an isopropyl halide, such as 2-bromopropane or 2-chloropropane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
The choice of base is critical to the success of this reaction. Inorganic bases like potassium carbonate or sodium carbonate are often employed in industrial settings due to their low cost and ease of handling. The optimization of the base's stoichiometry is necessary to ensure complete reaction without causing undesirable side reactions.
The solvent also influences the reaction's outcome. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the rate of this S(_N)2 reaction.
Temperature control is again a crucial aspect of optimization. As with reductive amination, an optimal temperature profile needs to be established to maximize the reaction rate while minimizing the formation of impurities, such as over-alkylation products.
Below are hypothetical data tables illustrating the potential impact of optimizing various parameters on the yield and purity of this compound in a scaled-up synthesis. These tables are based on general principles of process optimization for similar chemical transformations.
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Condition 1 | Yield (%) | Purity (%) | Condition 2 | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Catalyst | Raney Nickel | 85 | 95 | 10% Pd/C | 92 | 98 |
| Solvent | Methanol | 88 | 96 | Ethanol | 90 | 97 |
| Temperature | 50°C | 82 | 94 | 70°C | 91 | 96 |
| Pressure | 5 bar | 87 | 95 | 10 bar | 93 | 98 |
Table 2: Optimization of Direct Alkylation Parameters
| Parameter | Condition 1 | Yield (%) | Purity (%) | Condition 2 | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Base | K₂CO₃ | 80 | 92 | Na₂CO₃ | 78 | 90 |
| Solvent | Acetonitrile | 85 | 94 | DMF | 88 | 95 |
| Temperature | 80°C | 82 | 91 | 100°C | 89 | 93 |
| Alkylating Agent | 2-Bromopropane | 86 | 93 | 2-Chloropropane | 83 | 92 |
It is important to note that the optimal conditions for the scaled-up synthesis of this compound would need to be determined through rigorous experimentation and process development studies. The data presented in the tables are illustrative of the general trends observed in the optimization of such chemical reactions.
Reaction Mechanisms and Reactivity Profiles
Nucleophilic Substitution Reactions of the Aryl Bromine Atom
The direct displacement of a halogen from an aromatic ring by a nucleophile is generally challenging due to the high electron density of the benzene ring and the strength of the carbon-halogen bond. However, under specific conditions or with appropriate activation, nucleophilic aromatic substitution (SNAr) can occur.
Aryl halides like N-Isopropyl-3-bromoaniline are typically resistant to classic SN1 and SN2 reactions. An SN2 backside attack is sterically hindered by the benzene ring, and the formation of a highly unstable aryl cation makes the SN1 pathway unfavorable wikipedia.org. Instead, nucleophilic substitution on the aromatic ring proceeds through alternative mechanisms.
The most common pathway for activated aryl halides is the addition-elimination mechanism . This two-step process involves:
Addition: A potent nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex chemistrysteps.comdalalinstitute.com. The aromaticity of the ring is temporarily broken in this step.
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored chemistrysteps.com.
For this SNAr mechanism to be favorable, the aromatic ring typically requires strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to the leaving group. These groups stabilize the negative charge of the Meisenheimer complex through resonance wikipedia.orgchemistrysteps.com. In this compound, the absence of such strong activating groups makes this pathway difficult under standard conditions. The N-isopropylamino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack.
Another potential, though less common, pathway under very strong basic conditions (e.g., using sodium amide) is the elimination-addition (benzyne) mechanism . This involves the elimination of HBr to form a highly reactive benzyne intermediate, which is then rapidly attacked by a nucleophile chemistrysteps.comfishersci.se.
Given the electronic properties of this compound (lacking strong activation), its direct reaction with nucleophiles via the SNAr mechanism requires harsh conditions or is often superseded by metal-catalyzed processes. However, the general reactivity trends with various nucleophiles can be considered.
Amines: As nucleophiles, amines can displace the aryl bromide, but the reaction is generally inefficient without a catalyst. The direct reaction would require very high temperatures and pressures. Palladium-catalyzed methods like the Buchwald-Hartwig amination are far more effective for this transformation.
Thiols: Thiolates (the conjugate bases of thiols) are excellent nucleophiles due to the high polarizability of sulfur chemistrysteps.com. They are generally more reactive than their alkoxide counterparts in nucleophilic substitution reactions. While direct substitution on this compound is not common, thiolates can react with activated aryl halides. The reaction rate is often dependent on the pH of the medium nih.gov.
Alkoxides: Alkoxides are strong bases and potent nucleophiles. Their reaction with unactivated aryl halides like this compound is challenging and can be complicated by elimination reactions if benzyne intermediates are formed. In comparison to thiolates, alkoxides are harder nucleophiles nih.gov.
| Nucleophile | General Reactivity in SNAr | Typical Conditions for Unactivated Aryl Bromides | Notes |
|---|---|---|---|
| Amines (R-NH2) | Moderate | Very harsh (high temp/pressure) or metal catalysis required | Generally inefficient without a catalyst. |
| Thiols (R-SH) / Thiolates (R-S-) | High | Harsh conditions; more feasible with activation | Thiolates are superior nucleophiles to alkoxides. |
| Alkoxides (R-O-) | Moderate to High | Very harsh; risk of elimination (benzyne) pathways | Strongly basic conditions are required. |
Cross-Coupling Reactions Involving the Aryl Halide Moiety
The most synthetically valuable reactions for this compound involve palladium-catalyzed cross-coupling, which allows for the formation of new carbon-nitrogen and carbon-carbon bonds under relatively mild conditions.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. For a substrate like this compound, this reaction could be used to introduce a second amino group.
The generally accepted catalytic cycle involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II) complex.
Complexation and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination of the new C-N bond from the palladium complex, which regenerates the active Pd(0) catalyst and releases the arylamine product libretexts.org.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent libretexts.orgacsgcipr.org. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. For substrates like bromoanilines, common catalysts include those based on ligands such as RuPhos and BrettPhos, often used with strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) nih.gov.
The Kumada–Tamao–Corriu (or simply Kumada) coupling is a palladium- or nickel-catalyzed reaction that forms a C-C bond by coupling an aryl halide with a Grignard reagent (R-MgX) wikipedia.org. This reaction is one of the earliest examples of catalytic cross-coupling wikipedia.org.
The catalytic cycle for the Kumada coupling is similar to other cross-coupling reactions:
Oxidative Addition: A Pd(0) or Ni(0) species adds to the C-Br bond of this compound.
Transmetalation: The organomagnesium group from the Grignard reagent is transferred to the metal center, displacing the halide.
Reductive Elimination: The two organic groups on the metal center are coupled and eliminated, forming the new C-C bond and regenerating the catalyst chem-station.com.
Recent studies have demonstrated the successful Kumada-type coupling of unprotected bromoanilines with alkyl Grignard reagents using a palladium source and specialized Buchwald-type phosphine ligands nih.govresearchgate.netacs.org. A key challenge in these reactions is the potential for β-hydride elimination, which can be a competitive side reaction, especially with longer-chain alkyl Grignard reagents. Research has shown that using electron-deficient phosphine ligands can suppress this side reaction and improve the yield of the desired cross-coupled product nih.govacs.org.
| Catalyst System | Grignard Reagent | Key Considerations | Reference |
|---|---|---|---|
| Palladium source with Buchwald-type ligand | Alkyl Grignard (e.g., MeMgBr, n-BuMgBr) | β-hydride elimination is a competitive side reaction. | nih.govacs.org |
| Palladium with electron-deficient phosphine ligands (e.g., BPhos) | Alkyl Grignard | Reduces β-hydride elimination and increases product yield. | nih.govresearchgate.net |
| Nickel-based catalysts | Aryl or Alkyl Grignard | Often less expensive but can have different selectivity. | wikipedia.orgchem-station.com |
Palladium-Catalyzed Cross-Coupling Strategies
Electrophilic Aromatic Substitution on the Benzene Ring
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene ring profoundly influence both the rate of reaction and the position of the incoming electrophile. chemistrytalk.orgwikipedia.org this compound has two substituents to consider: the N-isopropylamino group and the bromine atom.
N-Isopropylamino Group (-NHCH(CH₃)₂): The amino group is a powerful activating group and an ortho-, para-director . latech.edu The nitrogen atom possesses a lone pair of electrons that it can donate to the aromatic ring through resonance. libretexts.org This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. wikipedia.org The increased electron density is concentrated at the ortho (positions 2 and 4) and para (position 6) positions relative to the amino group.
When both groups are present on the ring, their combined effects determine the outcome of the substitution. The powerful activating effect of the amino group generally dominates the deactivating effect of the bromine atom, making the ring as a whole activated towards electrophilic attack.
The regioselectivity of further electrophilic aromatic substitution on this compound is determined by the directing effects of both the N-isopropylamino and bromo substituents.
The N-isopropylamino group at position 1 strongly directs incoming electrophiles to positions 2, 4, and 6 (ortho and para). The bromo group at position 3 directs to its ortho positions (2 and 4) and its para position (6).
Therefore, both groups reinforce the direction of the electrophile to the 2, 4, and 6 positions .
Position 2: Ortho to the amino group and ortho to the bromo group.
Position 4: Ortho to the amino group and ortho to the bromo group.
Position 6: Para to the amino group.
The N-isopropylamino group is a much stronger activating and directing group than the bromo group is a deactivating director. latech.edu Consequently, the substitution pattern will be primarily governed by the amino group.
Steric hindrance from the bulky isopropyl group may play a role in the distribution between the available ortho and para positions. Attack at position 2 might be slightly hindered compared to position 4 or 6. Therefore, electrophilic substitution is most likely to occur at the para position (6) and the less sterically hindered ortho position (4) . The exact ratio of products would depend on the specific electrophile and reaction conditions.
For instance, in a reaction like bromination, the incoming bromine electrophile would be directed to these activated positions, leading to the formation of polybrominated aniline (B41778) derivatives. nih.gov
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position on Ring | Relation to -NH-isopropyl | Relation to -Br | Combined Effect | Predicted Outcome |
| 2 | Ortho (activated) | Ortho (directed) | Strongly favored electronically, potentially hindered sterically. | Major/Minor Product |
| 4 | Ortho (activated) | Ortho (directed) | Strongly favored electronically. | Major Product |
| 5 | Meta (deactivated) | Meta (not directed) | Disfavored. | Negligible Product |
| 6 | Para (activated) | Para (directed) | Very strongly favored electronically. | Major Product |
Carbon-Hydrogen (C-H) Activation Reactions
A significant advancement in synthetic chemistry is the transition-metal-catalyzed activation of otherwise unreactive C-H bonds. acs.org Research has demonstrated an efficient method for the construction of indoline (B122111) skeletons through the palladium-catalyzed activation of sp³ C-H bonds. acs.orgacs.org This strategy has been successfully applied to N-alkyl-2-bromoanilines, which serve as close structural analogs to this compound. acs.org The reaction facilitates the direct cyclization of these precursors to form various indoline derivatives. acs.orgacs.org
This palladium(0)-catalyzed sp³ C-H activation of a simple alkyl group provides a novel and convenient route for synthesizing indolines from readily available starting materials. acs.orgacs.org A key finding is that this activation can proceed without the need for assisting moieties in the substrate, such as a pyridine group or a quaternary carbon, which were previously thought to be necessary for such transformations. acs.orgacs.org The halogen atom on the aromatic ring serves as a traceless directing group; the catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, which brings the catalyst into proximity with the intramolecular C-H bond. labxing.comnih.gov
Table 3: Palladium-Catalyzed Cyclization of N-Alkyl-2-bromoanilines
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| N-ethyl-2-bromoaniline | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | xylene | 140 | 96 |
| N-propyl-2-bromoaniline | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | xylene | 140 | 95 |
| N-isopropyl-2-bromoaniline | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | xylene | 140 | 85 |
Data sourced from studies on related N-alkyl-2-bromoanilines. acs.org
The palladium-catalyzed sp³ C-H activation of N-alkyl-2-bromoanilines directly enables intramolecular cyclization to form the indoline framework, a common structural motif in biologically active compounds. acs.orgorganic-chemistry.org The proposed mechanism for this reaction begins with the oxidative addition of the aryl bromide to a palladium(0) complex. acs.org This is followed by an intramolecular activation of a sp³ C-H bond on the N-alkyl group, which is promoted by a basic ligand (such as pivalate) in close proximity, leading to the formation of a five-membered palladacycle intermediate. acs.orgmdpi.com The final step is a reductive elimination that produces the indoline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. acs.org This efficient pathway provides a direct method for synthesizing a variety of substituted indolines from simple precursors. acs.orgacs.org
Metalation Chemistry and Directed Functionalization
Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgunblog.fr This method utilizes a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation specifically at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with a wide range of electrophiles, allowing for the precise installation of various functional groups. organic-chemistry.org
In systems related to this compound, the N-isopropylamino group can function as a DMG. wikipedia.org The heteroatom (nitrogen) on the DMG acts as a Lewis base, interacting with the Lewis acidic lithium of the alkyllithium reagent. wikipedia.orgbaranlab.org This interaction facilitates the deprotonation of the nearest ortho-proton, creating a stabilized aryllithium species. wikipedia.org This method offers superior regioselectivity compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org DoM has been traditionally applied to tertiary anilines and benzyl amines, demonstrating its utility in amine-containing aromatic systems. wikipedia.org
Table 4: Common Directed Metalation Groups (DMGs)
| DMG Class | Example Group |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OMOM |
| Moderate | -NHCOR, -CH₂NR₂, -OMe |
| Weak | -NR₂, -F, -CF₃ |
The N-alkylamino group falls within the weak to moderate category, depending on substitution. baranlab.org
Regioselective Functionalization Induced by Directed Metalation Groups
Directed metalation is a process where a substituent on an aromatic ring, known as a directed metalation group (DMG), controls the position of metalation, typically by a strong organolithium base. nih.govsemanticscholar.org The heteroatom within the DMG coordinates to the lithium atom of the base, delivering it to a proximate ortho-position for deprotonation. This results in the formation of a thermodynamically stable ortho-lithiated species, which can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. nih.govbaranlab.org
In the case of this compound, the secondary amino group (-NH-iPr) can act as a potent DMG. The nitrogen atom, possessing a lone pair of electrons, can coordinate to the lithium reagent. Following deprotonation of the acidic N-H proton by a strong base like n-butyllithium (n-BuLi), the resulting lithium amide is a powerful directing group. This directs a second equivalent of the organolithium base to deprotonate one of the adjacent ortho carbon atoms.
However, the substitution pattern of this compound introduces competitive reaction pathways that dictate the final regiochemical outcome. The two primary competing pathways are:
ortho-Deprotonation: The N-isopropylamido group can direct the lithiation to either the C2 or C6 position.
Halogen-Metal Exchange: The bromine atom at the C3 position can undergo exchange with the organolithium reagent.
The interplay between these pathways is influenced by several factors, including the nature of the organolithium base, the solvent, temperature, and the steric and electronic properties of the substituents.
Competing Reaction Pathways and Regioselectivity
For bromo-substituted aromatic compounds, halogen-metal exchange is often a kinetically favored and rapid process, typically occurring faster than directed ortho-lithiation. uwindsor.ca This is particularly true for aryl bromides and iodides. Therefore, treatment of this compound with an organolithium reagent is likely to favor the bromine-lithium exchange, leading to the formation of a lithium species at the C3 position.
However, the N-isopropylamino group is a strong DMG and will influence the reactivity. The steric bulk of the isopropyl group may hinder access to the C2 position, potentially favoring deprotonation at the less sterically encumbered C6 position. The inductive electron-withdrawing effect of the bromine atom at C3 increases the acidity of the adjacent C2 and C4 protons, which could also influence the site of deprotonation.
To achieve regioselective functionalization via directed ortho-metalation, reaction conditions must be carefully controlled to suppress the competing halogen-metal exchange. This can sometimes be achieved by using sterically hindered bases or by performing the reaction at very low temperatures. Conversely, if the desired functionalization is at the C3 position, conditions that favor halogen-metal exchange would be employed.
While specific research detailing the regioselective functionalization of this compound via directed metalation is not extensively documented in the reviewed literature, the general principles of DoM on substituted anilines and haloaromatics provide a strong basis for predicting its reactivity. The following table summarizes the potential products based on the dominant reaction pathway.
| Reaction Pathway | Intermediate | Electrophile (E+) | Final Product |
| ortho-Metalation at C2 | 2-Lithio-N-isopropyl-3-bromoaniline | E+ | 2-E-N-Isopropyl-3-bromoaniline |
| ortho-Metalation at C6 | 6-Lithio-N-isopropyl-3-bromoaniline | E+ | 6-E-N-Isopropyl-3-bromoaniline |
| Halogen-Metal Exchange | 3-Lithio-N-isopropylaniline | E+ | 3-E-N-Isopropylaniline |
Further empirical studies are necessary to delineate the precise reaction conditions that favor one pathway over the others for this compound, thereby enabling its selective functionalization at various positions on the aromatic ring.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy of N-Isopropyl-3-bromoaniline reveals distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the bromine atom and the isopropylamino group on the aniline (B41778) ring.
The aromatic region of the spectrum is expected to show four signals corresponding to the four protons on the benzene ring. The bromo-substituent and the N-isopropyl group influence the electron density at different positions on the ring, leading to a complex splitting pattern. The proton ortho to the bromine (C4-H) is expected to be the most deshielded, while the proton ortho to the amino group (C2-H) would be the most shielded.
The isopropyl group gives rise to two signals in the aliphatic region. A septet is anticipated for the single methine proton (CH), which is split by the six equivalent protons of the two methyl groups. These methyl protons, in turn, are expected to appear as a doublet due to coupling with the methine proton. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (ortho to -NH) | 6.60-6.70 | d | 8.0 |
| Aromatic H (para to -NH) | 6.80-6.90 | t | 8.0 |
| Aromatic H (ortho to -Br) | 7.00-7.10 | d | 8.0 |
| Aromatic H (meta to both) | 6.95-7.05 | s | - |
| N-H | 3.5-4.5 | br s | - |
| -CH(CH₃)₂ | 3.55-3.65 | septet | 6.5 |
| -CH(CH₃)₂ | 1.15-1.25 | d | 6.5 |
Note: Predicted values are based on known substituent effects on the aniline ring and data from similar compounds.
The ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the nine carbon atoms in the molecule, with the two methyl carbons of the isopropyl group being equivalent.
The carbon atom attached to the bromine (C3) is expected to have a chemical shift in the range of 120-125 ppm. The carbon atom bonded to the nitrogen (C1) is typically found in the 145-150 ppm region. The remaining four aromatic carbons will have chemical shifts between 110 and 130 ppm, influenced by the positions of the substituents. The isopropyl group will show two signals: one for the methine carbon and another for the two equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NH | 148-150 |
| Aromatic C-Br | 122-124 |
| Aromatic CH | 115-130 |
| -C H(CH₃)₂ | 45-50 |
| -CH(C H₃)₂ | 22-25 |
Note: Predicted values are based on known substituent effects on the aniline ring and data from similar compounds.
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between the coupled aromatic protons, confirming their relative positions on the ring. A strong cross-peak would also be observed between the methine proton and the methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and their directly attached carbons. In the HSQC or HMQC spectrum of this compound, each protonated carbon would show a cross-peak with its attached proton(s). This would definitively link the proton and carbon signals of the aromatic CH groups and the isopropyl group.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying functional groups.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-Br bonds.
A medium to weak absorption band in the region of 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group will be observed as strong bands in the 2850-2970 cm⁻¹ region.
The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range. Finally, a characteristic absorption for the C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3350-3450 | Medium-Weak |
| Aromatic C-H Stretch | 3000-3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850-2970 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium-Strong |
| C-Br Stretch | 500-600 | Medium-Strong |
Note: Predicted values are based on typical frequency ranges for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.
The fragmentation pattern would likely involve the loss of a methyl group from the isopropyl moiety, leading to a significant fragment ion. Another common fragmentation pathway for N-alkylanilines is the alpha-cleavage of the C-C bond next to the nitrogen atom.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon the absorption of light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). The aniline moiety contains a nitrogen atom with a lone pair of electrons, which can also be promoted to an antibonding π* orbital (n → π* transition).
The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show characteristic absorption bands. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the electronic structure of the molecule, including the nature and position of substituents on the aromatic ring. The presence of the bromo and isopropylamino groups would influence the energy of the electronic transitions compared to unsubstituted aniline. For comparison, the related compound N-isopropylaniline is reported to have absorption maxima at 248 nm, 254 nm, and 260 nm in dilute alcohol-HCl solution nih.gov.
Specific experimental UV-Vis spectral data, including absorption maxima and molar absorptivities for this compound, have not been found in the surveyed scientific databases and literature.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
To perform a single crystal X-ray diffraction analysis, a high-quality single crystal of this compound would first need to be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern.
By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated. From this map, the precise coordinates of each atom (including hydrogen atoms) can be determined. This information provides unambiguous confirmation of the molecular structure and allows for the precise measurement of bond lengths, bond angles, and torsion angles. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or van der Waals forces. For example, the crystal structure of the related compound p-bromoaniline has been determined from X-ray powder diffraction data researchgate.net.
A search of crystallographic databases and the scientific literature did not yield any reports on the single crystal X-ray diffraction of this compound. Therefore, experimental crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-bromoaniline (B18343) |
| N-isopropylaniline |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the elucidation of molecular characteristics that are often difficult or impossible to determine experimentally. For N-Isopropyl-3-bromoaniline, these methods can predict its three-dimensional structure, the distribution of electrons within the molecule, and its likely spectroscopic signatures.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that has proven to be highly accurate for predicting the properties of organic molecules. By focusing on the electron density, DFT calculations can provide a detailed understanding of the optimized molecular geometry, electronic structure, and reactivity of this compound.
DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations would likely reveal a non-planar geometry around the nitrogen atom of the isopropylamino group, with the isopropyl group exhibiting a staggered conformation relative to the aniline (B41778) ring. The bromine atom, being large and electron-rich, would influence the bond lengths and angles of the benzene ring. The electronic structure would be characterized by the interplay between the electron-donating isopropylamino group and the electron-withdrawing, yet also weakly electron-donating via resonance, bromine atom.
| Parameter | Predicted Value/Characteristic |
| Molecular Geometry | Non-planar at the nitrogen atom |
| Conformation | Staggered isopropyl group relative to the ring |
| C-N Bond Length | Shorter than a typical single bond due to resonance |
| C-Br Bond Length | Consistent with an aromatic C-Br bond |
| Dihedral Angle (C-C-N-C) | Indicative of the tilt of the isopropylamino group |
The distribution of electron density within this compound is a key determinant of its reactivity. DFT calculations, often in conjunction with Natural Bond Orbital (NBO) analysis, can map the partial charges on each atom. The nitrogen atom of the isopropylamino group is expected to possess a significant negative partial charge, making it a primary site for electrophilic attack. The ortho and para positions relative to the isopropylamino group are also predicted to have increased electron density due to resonance effects, marking them as potential sites for electrophilic substitution. The bromine atom, through its inductive effect, will withdraw electron density from the carbon atom to which it is attached.
| Atom/Position | Predicted Partial Charge | Predicted Reactivity |
| Nitrogen | Negative | Nucleophilic, site for electrophilic attack |
| Carbon (ortho to -NH-iPr) | Negative | Electrophilic substitution |
| Carbon (para to -NH-iPr) | Negative | Electrophilic substitution |
| Carbon (bonded to Br) | Positive | Less reactive towards electrophiles |
DFT calculations are also a valuable tool for predicting the spectroscopic properties of molecules. By simulating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum for this compound. This would show characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the ¹H and ¹³C nuclei. These predictions are instrumental in interpreting experimental spectra and confirming the structure of the compound.
| Spectroscopic Data | Predicted Key Features |
| IR Spectrum | N-H stretching (~3400 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹) |
| ¹H NMR | Distinct signals for aromatic protons, isopropyl methine proton, and isopropyl methyl protons. |
| ¹³C NMR | Separate signals for each unique carbon atom in the aromatic ring and the isopropyl group. |
Proton Affinity and Basicity Studies in Anilines
The basicity of anilines is a critical aspect of their chemical behavior. Theoretical studies on substituted anilines provide a framework for understanding the proton affinity of this compound. Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. Computational methods can be used to calculate the PA at different potential protonation sites, typically the nitrogen atom and the carbon atoms of the aromatic ring. acs.orgresearchgate.netmaynoothuniversity.ie
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the isopropylamino group, consistent with the nucleophilic character of these sites. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, indicating its capacity to accept electrons in reactions with nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Theoretical calculations on related bromoaniline-based Schiff base chemosensors have utilized DFT and Time-Dependent DFT (TD-DFT) to analyze the HOMO-LUMO transitions, which are crucial for understanding their electronic and optical properties. acs.orgnih.gov A similar analysis for this compound would provide valuable insights into its reactivity and potential applications.
| Molecular Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Aniline ring and Nitrogen atom | Nucleophilic character, site of electron donation |
| LUMO | Aromatic ring | Electrophilic character, site of electron acceptance |
| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and kinetic stability |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in mapping out the energetic landscapes of chemical reactions. These models help in understanding the step-by-step transformation of reactants into products.
The elucidation of reaction pathways for substituted anilines is greatly aided by computational methods that identify and characterize transition states (TS). rsc.org A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. For reactions involving substituted anilines, such as oxidation or nucleophilic additions, DFT calculations can map the potential energy surface, revealing the most favorable reaction pathways.
For instance, in the oxidation of substituted anilines by oxidants like Ferrate(VI), computational studies have shown that the reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism. nih.gov By calculating the activation free-energy barriers, researchers can determine the kinetic feasibility of different proposed pathways. nih.gov For a hypothetical reaction involving this compound, a similar approach would involve locating the transition state structures for various potential mechanisms, such as electrophilic aromatic substitution or N-alkylation. The calculated activation energies would then indicate the most likely reaction pathway.
Table 1: Illustrative Transition State Analysis for a Hypothetical Reaction of a Substituted Aniline This table is illustrative and based on general findings for substituted anilines, not specific experimental data for this compound.
| Proposed Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Conclusion |
|---|---|---|---|
| Pathway A: Direct Nucleophilic Attack | DFT (B3LYP/6-31G*) | 25.4 | Kinetically less favorable |
| Pathway B: Stepwise with Intermediate | DFT (B3LYP/6-31G*) | 15.2 | Kinetically more favorable |
Computational chemistry is a key tool for predicting and explaining the selectivity of chemical reactions. For molecules like this compound, which have multiple reactive sites (the amino group, and the ortho, meta, and para positions on the benzene ring), understanding regioselectivity is crucial. Theoretical calculations can determine the thermodynamic and kinetic favorability of product formation at different positions.
For example, in the addition of anilines to quinones, computational studies have shown a thermodynamic preference for either substitution or addition/oxidation products depending on the nucleophile. nih.gov By calculating the Gibbs free energy of reaction (ΔGr) for different potential products, researchers can predict which isomer will be predominantly formed. nih.gov In the case of this compound, computational models could be used to predict the outcome of reactions such as electrophilic substitution, by comparing the energies of the transition states leading to ortho, meta, or para-substituted products. These calculations often reveal that electronic and steric effects of the bromo and isopropyl substituents play a significant role in directing the incoming group.
Table 2: Predicted Regioselectivity in an Electrophilic Aromatic Substitution of this compound This table represents hypothetical computational data to illustrate the concept.
| Position of Substitution | Relative Transition State Energy (kcal/mol) | Predicted Major Product | Rationale |
|---|---|---|---|
| Ortho (to -NH-iPr) | +3.5 | No | Steric hindrance from isopropyl group |
| Para (to -NH-iPr) | 0.0 | Yes | Kinetically most favorable |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding conformational preferences and their influence on reactivity. mdpi.comescholarship.org For a flexible molecule like this compound, the orientation of the isopropyl group relative to the aniline ring can affect the accessibility of the nitrogen lone pair and the steric environment around the aromatic ring.
MD simulations can explore the conformational landscape of the molecule in different solvents, identifying the most stable conformers and the energy barriers between them. This information is valuable because the reactivity of a particular conformer may be significantly different from others. For instance, a conformation that exposes the nitrogen lone pair would be more reactive in nucleophilic reactions, while a conformation that shields it would be less reactive. These simulations capture the behavior of molecules in atomic detail and at fine temporal resolutions. mdpi.com
Establishment of Structure-Reactivity Relationships from Theoretical Data
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. nih.govmdpi.com For substituted anilines, theoretical data can be used to quantify how substituents influence reactivity. Parameters such as atomic charges, molecular electrostatic potentials, and frontier molecular orbital energies can be calculated and correlated with experimental reaction rates.
For instance, Density Functional Theory (DFT) can be used to calculate the distribution of electron density in this compound. researchgate.net The results would likely show that the electron-donating isopropylamino group increases the electron density on the aromatic ring, particularly at the ortho and para positions, while the electron-withdrawing bromo group deactivates the ring. These computational results can be correlated with experimental data, such as kinetic studies of reactions with various electrophiles, to build quantitative structure-activity relationships (QSAR). researchgate.net Such relationships are critical for predicting the behavior of new, related compounds without the need for extensive experimental work.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Molecular Architectures
The utility of N-Isopropyl-3-bromoaniline as a foundational molecular unit stems from the distinct reactivity of its two primary functional groups: the bromo substituent and the secondary amine. The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. This capability allows for the systematic extension of the aromatic core, enabling the construction of intricate molecular designs.
Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and this compound serves as a key starting material for their synthesis. The presence of both a nucleophilic nitrogen center and a reactive aryl bromide site within the same molecule facilitates intramolecular cyclization reactions, often catalyzed by transition metals like palladium. nih.govrsc.org
Palladium-catalyzed intramolecular cyclization, for instance, can be employed to forge new rings by forming a bond between the nitrogen atom (or an atom attached to it) and the brominated carbon of the aromatic ring. Depending on the reaction partner tethered to the amino group, a variety of heterocyclic systems can be accessed. For example, reactions involving tethered alkenes or alkynes can lead to the formation of indole-like or quinoline-like structures, which are prevalent scaffolds in biologically active molecules. nih.govnih.gov The reaction mechanism typically involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by an intramolecular migratory insertion of the tethered unsaturated group and subsequent reductive elimination to yield the heterocyclic product.
Table 1: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis
| Reaction Type | Description | Resulting Core Structure |
| Intramolecular Amination | The amino group directly attacks the palladium-activated aromatic ring to form a new C-N bond, closing a ring. | Fused nitrogen-containing heterocycles |
| Aza-Wacker Type Cyclization | An intramolecular attack of the nitrogen on a palladium-activated alkene tethered to the aniline (B41778). nih.gov | Nitrogen-containing bicyclic compounds |
| Cascade Cyclization | A multi-step reaction sequence catalyzed by palladium, forming multiple rings in a single operation. nih.gov | Complex polycyclic aza-heterocycles |
Precursor for Advanced Aromatic and Polycyclic Systems
The bromine atom on the this compound ring is exceptionally well-suited for participating in cross-coupling reactions that build larger aromatic and polycyclic systems. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide is reacted with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgnih.gov This reaction is highly robust and tolerant of a wide range of functional groups, making it ideal for joining the this compound core to other aromatic or vinyl fragments, leading to biaryl or styrene-type compounds. wikipedia.orgnrochemistry.com
Similarly, the Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing complex diarylamines or alkylarylamines, which are important substructures in many pharmaceuticals and materials. acsgcipr.orgyoutube.com The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of these catalytic cycles. youtube.com
Role in Pharmaceutical Intermediate Synthesis
Substituted anilines are established intermediates in the pharmaceutical industry, and this compound is no exception. ketonepharma.com Its structure can be found embedded within more complex molecules designed to interact with biological targets.
Development of Novel Chemical Entities
The synthesis of new chemical entities (NCEs) is the foundation of drug discovery. This compound provides a versatile starting point for creating libraries of novel compounds. By employing the cross-coupling reactions described previously, chemists can systematically modify the aniline core, attaching a wide variety of chemical groups to explore structure-activity relationships (SAR). For example, coupling different aromatic groups via the Suzuki reaction or introducing diverse amine functionalities through Buchwald-Hartwig amination can lead to the discovery of compounds with potent and selective biological activity, such as kinase inhibitors or receptor antagonists. ketonepharma.com
Integration into Linkers and Molecular Scaffolds
In drug design, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. This compound can serve as a rigid and well-defined scaffold, providing a stable platform for the precise spatial arrangement of pharmacophoric elements. mdpi.com Its disubstituted aromatic ring ensures that appended groups are held in a specific orientation, which can be critical for effective binding to a biological target like an enzyme or receptor. mdpi.com Furthermore, it can be used as a "linker" unit to connect two or more complex fragments in the synthesis of advanced drug candidates, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates.
Applications in Agrochemical and Dye Synthesis
The utility of bromoaniline derivatives extends to the agrochemical and dye industries, where they serve as crucial intermediates. ketonepharma.comguidechem.com
In agrochemical synthesis, the this compound core can be incorporated into molecules designed as herbicides, fungicides, or insecticides. google.com The specific combination of the bromo, isopropyl, and amino groups can be tailored to achieve desired efficacy and selectivity against agricultural pests and diseases.
The synthesis of azo dyes is a classic application of aniline chemistry. iiste.orgresearchgate.net The amino group of this compound can be converted into a diazonium salt through a process called diazotization (reaction with nitrous acid). This highly reactive diazonium salt can then be coupled with an electron-rich aromatic compound (a coupling partner) to form an azo compound, characterized by the -N=N- linkage. This chromophore is responsible for the vibrant colors of azo dyes, which are widely used in the textile industry. researchgate.net
Functional Materials and Optoelectronic Applications
While direct applications of this compound in functional materials and optoelectronics are not extensively documented in dedicated studies, the broader class of bromoaniline derivatives is recognized for its potential in creating materials with interesting optical and electronic properties. The core structure of this compound suggests its viability as a precursor for such advanced materials.
Organic compounds are central to the development of materials for organic light-emitting diodes (OLEDs) and nonlinear optics (NLO). rsc.orgjhuapl.edu The performance of these materials is highly dependent on their molecular structure, which influences properties like charge transport, emission wavelengths, and hyperpolarizability. Bromoanilines can serve as key intermediates in the synthesis of more complex, conjugated systems required for these applications. For instance, the bromine atom can be functionalized through cross-coupling reactions to extend the π-conjugated system, a common strategy in designing NLO chromophores and OLED emitters. nih.gov
The synthesis of materials for OLEDs often involves creating molecules with specific hole-transporting, electron-transporting, or emissive properties. tcichemicals.commdpi.com Aniline derivatives are frequently incorporated into hole-transporting materials due to their electron-donating nature. tcichemicals.com this compound could potentially be elaborated into such materials, where the N-isopropyl group can enhance solubility and influence the morphology of thin films, which are crucial for device performance.
Table 1: Potential Synthetic Routes from this compound to Functional Material Precursors
| Reaction Type | Reagents | Potential Product Class | Relevance to Functional Materials |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl or polyaryl structures | Building blocks for conjugated polymers and OLED materials. nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne structures | Precursors for materials with extended π-conjugation for NLO applications. |
This table illustrates hypothetical applications based on the known reactivity of the bromoaniline scaffold.
Development and Optimization of Catalyst Ligands
The true synthetic value of this compound is more clearly projected in the field of organometallic catalysis, specifically in the design of specialized ligands. Ligands are crucial components of catalysts, as they modulate the metal center's steric and electronic environment, thereby controlling its activity, selectivity, and stability. beilstein-journals.orgscispace.com Phosphine ligands, particularly those containing both phosphorus and nitrogen atoms (P,N-ligands), are highly effective in a wide range of catalytic reactions. beilstein-journals.orgnih.gov
This compound serves as an ideal precursor for P,N-ligands due to its dual functionality. The bromine atom provides a handle for introducing a phosphine group, while the N-isopropylamine moiety can act as a second coordination site or as a structural element to tune the ligand's properties.
There are several established methods for synthesizing phosphine ligands from aryl halides. researchgate.net One common approach involves the reaction of the aryl halide with a phosphinating agent, such as diphenylphosphine (B32561) or its lithium or potassium salts, often catalyzed by a transition metal. researchgate.net Alternatively, the bromoaniline can be converted into an organolithium or Grignard reagent, which then reacts with a chlorophosphine.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org While often used to synthesize aryl amines, the underlying principles and ligand systems developed for this reaction are relevant to ligand synthesis itself. The bulky, electron-rich phosphine ligands that are effective in this reaction often feature substituted aniline backbones. youtube.com this compound could be used to create novel ligand architectures where the N-isopropyl group provides specific steric bulk near the metal center, potentially influencing the catalyst's selectivity. For example, phosphino-amine ligands are known to be effective in ruthenium-catalyzed reactions. scispace.com
Table 2: Proposed Synthesis of a P,N-Ligand from this compound
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Phosphination | n-BuLi, then ClPPh₂ | 3-(Diphenylphosphino)-N-isopropylaniline | Introduces the phosphine group at the site of the bromine atom. |
| 2 | Metal Complexation | [Pd(allyl)Cl]₂ or other metal precursors | Palladium(II)-phosphine complex | Formation of the active catalyst precursor. |
This table outlines a hypothetical synthetic sequence to demonstrate the utility of this compound as a ligand precursor.
The optimization of a catalyst often involves systematically modifying the ligand structure. The N-isopropyl group on the aniline is a key tuning point. Its size is intermediate between smaller methyl groups and bulkier tert-butyl groups, providing a specific steric profile. This can influence the coordination geometry around the metal and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. youtube.com By synthesizing a library of ligands with varying N-alkyl substituents, chemists can fine-tune a catalyst for a specific transformation, and this compound is a valuable starting material for such endeavors.
Synthesis and Characterization of Advanced Derivatives and Analogues
Structural Modifications at the Amino Group
The secondary amine functionality in N-Isopropyl-3-bromoaniline offers a reactive site for further functionalization, allowing for the introduction of various alkyl, acyl, and sulfonyl groups.
The nitrogen atom of the isopropylamino group can be further alkylated to yield tertiary amines. This transformation is typically achieved through nucleophilic substitution reactions with alkyl halides. The reaction of a bromoaniline with an alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate is a common method for N-alkylation. Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used, with temperatures ranging from ambient to reflux conditions. researchgate.net
A highly chemoselective method for the direct mono-N-alkylation of primary anilines using cesium carbonate (Cs2CO3) in DMF has been developed, which effectively suppresses the undesired dialkylation, highlighting the importance of the base in controlling the reaction outcome. researchgate.net For the synthesis of N,N-dialkylated derivatives, more forceful conditions or different strategies might be employed. For instance, zeolites of the pentasil type have been used as catalysts for the reaction of anilines with lower alcohols at elevated temperatures (220-370°C) to produce both N-mono- and N,N-dialkylated products. google.com The ratio of mono- to di-alkylated product can be controlled by the molar ratio of the reactants. google.com
Further functionalization can also occur at the alkyl group of N,N-dialkylated anilines. For example, oxidative cyanation can introduce a cyano group to one of the N-alkyl chains. uni-muenchen.de
Table 1: Examples of N-Alkylation Reactions of Anilines
| Starting Amine | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoaniline | Propyl bromide | K₂CO₃ | DMF | - | N-Propyl-4-bromoaniline | - | |
| Primary aromatic amines | Various alkyl halides | Cs₂CO₃ | DMF | 55-90°C, 5-12h | Secondary amines | up to 98% | researchgate.net |
| Aniline (B41778) | Methanol (B129727) | Zeolite (pentasil type) | Benzene | 300°C | N-methylaniline / N,N-dimethylaniline | - | google.com |
This table presents generalized or analogous reactions, as specific examples for this compound were not detailed in the provided sources.
N-Acylation introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This reaction can be achieved by treating the aniline with an acyl chloride or anhydride. Similarly, N-sulfonylation involves the reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to yield a sulfonamide. These reactions are fundamental in organic synthesis for protecting the amino group or for synthesizing biologically active molecules. For example, N-sulfonated benzamides have been utilized as substrates in ruthenium-catalyzed C-H functionalization reactions to synthesize 3-substituted isoindolinones. nih.gov A cost-effective protocol for the direct amidation of esters with anilines promoted by potassium tert-butoxide also provides a route to N-acylated products. researchgate.net
Modifications of the Bromine Atom
The bromine atom at the 3-position is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating complex molecular architectures from this compound. The bromine substituent serves as an excellent leaving group for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the bromoaniline with an organoboron reagent (boronic acid or ester) to form a biaryl product. It is widely used due to its mild conditions and the commercial availability of reagents. rsc.orgrsc.org Palladium catalysts, such as those incorporating Buchwald-type ligands or preformed palladacycles like CataCXium A, are highly effective, even for coupling unprotected bromoanilines. rsc.orgrsc.orgnih.govnih.gov The reaction is compatible with a wide range of functional groups on the coupling partner, including ketones, alcohols, and other halogens. rsc.orgnih.gov
Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. It is known for being very rapid, with some reactions completing in minutes at room temperature. researchgate.net The presence of additives like i-PrI can accelerate the reaction. researchgate.net This method is tolerant of various functional groups and can be used to synthesize complex biaryls. researchgate.net
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to arylalkynes. mdpi.comresearchgate.net A typical catalytic system involves a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, often in the presence of a copper co-catalyst, although copper-free versions exist. mdpi.comresearchgate.net A three-component reaction involving a bromoaniline, a terminal alkyne, and an isocyanide can lead to the synthesis of 4-aminoquinolines via an imidoylative Sonogashira/cyclization cascade. acs.org
Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the coupling partner. A notable development is the successful coupling of unprotected bromoanilines with alkyl Grignard reagents using a palladium catalyst and a specific Buchwald-type ligand, which minimizes side reactions. nih.gov
Heck Coupling: While not as extensively detailed for this specific substrate in the provided results, the Heck reaction is a fundamental method for coupling aryl halides with alkenes.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. It provides a direct route to more complex diarylamines or N-aryl heterocycles. google.com
Table 2: Examples of Cross-Coupling Reactions with Bromoanilines
| Coupling Reaction | Bromoaniline Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Unprotected o-bromoanilines | Aryl/Alkyl boronic esters | CataCXium A Pd G3 | Cs₂CO₃ / 2-MeTHF | Arylated/Alkylated anilines | up to 97% | rsc.orgnih.gov |
| Negishi | Various bromoanilines | Arylzinc reagents | Pd(dba)₂ / RuPhos | - / THF | Biaryls | 73-97% | researchgate.net |
| Kumada-Corriu | Unprotected bromoanilines | Alkyl Grignard reagents | Pd source / BPhos ligand | - / - | Alkylated anilines | High | nih.gov |
| Sonogashira (Cascade) | o-Bromoanilines | Terminal alkynes / Isocyanides | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / DMF | 4-Aminoquinolines | - | acs.org |
Halogen exchange reactions are crucial for converting the relatively stable aryl bromide into a more reactive organometallic intermediate, which can then be functionalized with various electrophiles.
The most common is the metal-halogen exchange, where the bromine atom is swapped with a metal, typically lithium or magnesium. wikipedia.org This is often achieved by treating the aryl bromide with an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgderpharmachemica.com The resulting aryllithium species is a powerful nucleophile. This exchange is a kinetically controlled process and is typically very fast, often requiring cryogenic temperatures to control reactivity, though non-cryogenic methods have been developed. wikipedia.orgresearchgate.net
The generated organometallic intermediate can then react with a wide range of electrophiles. For example, quenching with water introduces a hydrogen atom (dehalogenation), while reaction with other electrophiles can install different functional groups. A notable application is the Parham cyclization, where an intramolecular reaction of the lithiated species leads to the formation of heterocyclic structures. wikipedia.org
Table 3: Halogen-Metal Exchange Strategies
| Aryl Halide | Reagent | Conditions | Intermediate | Application | Reference |
|---|---|---|---|---|---|
| Bromoaryl | n-BuLi | THF/Hexane, low temp. | Aryllithium | Generation of nucleophile for further reaction | wikipedia.orgacs.org |
| Bromoaryl | n-BuLi / RMgX | Non-cryogenic | Lithium triarylmagnesiate (Ar₃MgLi) | Functionalization, cross-coupling | researchgate.net |
Ring-Substituted Derivatives
Introducing additional substituents onto the aromatic ring of this compound allows for further structural diversification. The position of new substituents is dictated by the directing effects of the existing isopropylamino and bromo groups. The amino group is a powerful activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. Their combined influence will determine the regioselectivity of electrophilic aromatic substitution reactions.
One common method to prepare substituted bromoanilines is through the direct bromination of a substituted aniline. For instance, treating an aniline with N-bromosuccinimide (NBS) in a strong acid like concentrated H₂SO₄ can effectively monobrominate even deactivated aromatic rings. researchgate.net For deactivated anilines, oxybromination using KBr and an oxidizing agent like sodium perborate (B1237305) in acetic acid can also yield monobrominated products selectively. derpharmachemica.com
Conversely, starting with this compound, further substitution would likely be directed by the strong activating effect of the amino group to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is para to the amino group and ortho to the bromine, making it a likely site for substitution. Position 6 is ortho to the amino group. Position 2 is ortho to both groups, which may lead to steric hindrance. Multi-step synthesis strategies are often required to achieve a desired substitution pattern by carefully choosing the order of reactions based on the directing effects of the groups involved. libretexts.org
Introduction of Electron-Donating and Electron-Withdrawing Groups
The functionalization of the this compound aromatic ring by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is crucial for modulating the electronic properties and reactivity of its derivatives. The inherent directing effects of the bromo, amino, and isopropyl substituents guide these transformations.
Standard electrophilic aromatic substitution reactions are primary methods for this functionalization. For instance, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group (an EWG) onto the aromatic ring. The position of this substitution is directed by the existing groups on the ring. Conversely, cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of alkyl or aryl groups (EDGs) by replacing the bromine atom. rsc.org
The reactivity of the aniline derivative can be influenced by the nature of the substituents. For example, in copper-catalyzed coupling reactions involving o-haloanilides, derivatives bearing EWGs tend to be more reactive than those with EDGs. rsc.org In contrast, palladium-catalyzed three-component reactions for synthesizing 4-aminoquinolines from o-bromoanilines show higher yields when EDGs are present on the aniline ring. acs.org
Table 1: Influence of Substituents on Synthetic Reactions
| Reaction Type | Substituent Type on Aniline | Effect on Reactivity/Yield | Reference |
|---|---|---|---|
| Copper-Catalyzed Coupling | Electron-Withdrawing Group (EWG) | Increased Reactivity | rsc.org |
| Copper-Catalyzed Coupling | Electron-Donating Group (EDG) | Decreased Reactivity | rsc.org |
| Palladium-Catalyzed Three-Component Quinoline (B57606) Synthesis | Electron-Donating Group (EDG) | High Yield | acs.org |
| Palladium-Catalyzed Three-Component Quinoline Synthesis | Electron-Withdrawing Group (EWG) | Lower Yield | acs.org |
Multi-Functionalized Aromatic Systems
This compound is an excellent starting material for building complex, multi-functionalized aromatic systems, primarily through metal-catalyzed cross-coupling reactions. The bromine atom provides a key site for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is widely employed to couple the bromoaniline core with a variety of boronic acids, introducing aryl, heteroaryl, alkyl, and alkenyl groups. rsc.org This method is effective even with unprotected ortho-bromoanilines, demonstrating its robustness. rsc.org Another powerful technique is the Kumada-Tamao-Corriu coupling, which utilizes Grignard reagents as nucleophiles to react with the aryl bromide. nih.gov
For more complex functionalization, bromine-metal exchange reactions offer a pathway to generate highly reactive organometallic intermediates. Treating the bromoaryl compound with an alkylmagnesium reagent and an alkyl lithium reagent can form a lithium triarylmagnesiate complex. This intermediate can then be reacted with a range of electrophiles to install diverse functional groups. researchgate.net These strategies enable the construction of bi- and tri-aryl systems, significantly increasing molecular complexity. rsc.org
Cyclized Derivatives (e.g., Indolines, Quinolines, Pyridazinones)
The structure of this compound is well-suited for intramolecular reactions to form fused heterocyclic systems, which are prevalent in pharmacologically active compounds.
Indolines
A prominent method for synthesizing indoline (B122111) derivatives from N-isopropyl anilides is through palladium-catalyzed intramolecular C(sp³)–H activation. sci-hub.seresearchgate.net This reaction involves the activation of a C-H bond on the isopropyl group, followed by cyclization onto the aromatic ring to form the indoline core. The process can be rendered enantioselective by using chiral diphosphine ligands, yielding 2-methyl indolines with good enantiomeric excess (up to 93% ee). researchgate.net This approach is applicable to various 2-halo N-isopropyl anilides, making it a versatile tool for creating chiral indolines. researchgate.netresearchgate.net
Quinolines
Quinolines can be synthesized from bromoaniline precursors through several multi-component strategies. A common method is the Lewis acid-catalyzed three-component reaction of an aniline, an aldehyde, and a terminal alkyne. scielo.br A more advanced, modular approach involves a one-pot, two-stage process: an imidoylative Sonogashira coupling of an o-bromoaniline, an alkyne, and an isocyanide, followed by an acid-mediated cyclization to yield 4-aminoquinolines. acs.orgnih.gov This method tolerates a range of functional groups on both the bromoaniline and the alkyne. acs.org Furthermore, N-substituted quinolin-2-one derivatives, such as N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide, can be prepared, showcasing the integration of the N-isopropyl moiety into the quinoline framework. nih.gov
Pyridazinones
The synthesis of pyridazinones generally involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comunifi.it While direct synthesis from this compound is less commonly documented, the bromoaniline can be envisioned as a precursor to a hydrazine intermediate. Alternatively, the core pyridazinone ring can be constructed first and then functionalized. For example, a pre-formed pyridazinone can be alkylated using reagents like ethyl bromoacetate. nih.gov A documented synthesis of 2-[3-Isopropyl-5-(3-methoxybenzyl)-6-oxopyridazin-1(6H)-yl]acetic acid highlights that the isopropyl group can be a part of the final pyridazinone structure, even if the synthesis starts from a different precursor. unifi.it
Table 2: Synthetic Methodologies for Cyclized Derivatives
| Heterocycle | Synthetic Method | Key Features | Starting Material Type | Reference(s) |
|---|---|---|---|---|
| Indoline | Palladium-Catalyzed C(sp³)–H Activation/Cyclization | Forms 2-methyl indolines; can be enantioselective. | 2-Halo N-isopropylanilide | sci-hub.seresearchgate.netresearchgate.net |
| Quinoline | Three-Component Reaction (Aniline, Aldehyde, Alkyne) | Modular and atom-economical. | Bromoaniline | scielo.br |
| Quinoline | Imidoylative Sonogashira/Cyclization Cascade | One-pot synthesis of 4-aminoquinolines. | o-Bromoaniline | acs.orgnih.gov |
| Pyridazinone | Condensation and Alkylation | General route involves hydrazine condensation. | 4-Oxo-4-phenylbutanoic acid, aromatic aldehydes | mdpi.comnih.gov |
Comprehensive Characterization of Novel Derivatives
The structural elucidation of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise structure.
¹H NMR provides information on the number and environment of protons. For example, in the ¹H NMR spectrum of N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide, the isopropyl protons appear as a doublet around δ 1.06 ppm (for the two CH₃ groups) and a multiplet between δ 3.98–4.03 ppm (for the CH group). nih.gov Aromatic protons typically resonate in the δ 6.8–7.2 ppm region for bromoaniline derivatives.
¹³C NMR identifies the carbon skeleton. In the same quinoline derivative, the isopropyl methyl carbons resonate at δ 22.6 ppm and the methine carbon at δ 43.8 ppm. nih.gov
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of the synthesized compounds with high accuracy. rsc.org
Infrared (IR) Spectroscopy helps identify key functional groups. For instance, the N-H stretch in aniline derivatives is typically observed around 3400 cm⁻¹. The formation of amide or carbonyl groups in derivatives like pyridazinones or quinolones will introduce strong characteristic absorption bands in the 1650-1750 cm⁻¹ region. nih.gov
Table 3: Spectroscopic Data for a Representative N-Isopropyl Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Reference |
|---|---|---|---|---|
| N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | 1.06 (d, 6H, 2xCH₃), 2.60 (t, 2H, CH₂CO), 3.98-4.03 (m, 1H, NHCH), 4.55 (t, 2H, NCH₂), 6.66 (br s, 1H, NH), 7.16-7.61 (m, 6H, Ar-H) | 22.6 (2xCH₃), 32.4 (CH₂CO), 38.6 (NCH₂), 43.8 (NCH), 118.3, 121.5, 122.4, 125.2, 126.4, 127.3, 133.5, 137.1, 166.5 (C=O), 172.7 (C=O) | 281.16 [M+Na]⁺ | nih.gov |
Q & A
Q. What are the common synthetic routes for preparing N-Isopropyl-3-bromoaniline, and how does the isopropyl group influence regioselectivity during bromination?
- Methodological Answer : this compound is typically synthesized via a multi-step approach:
Protection of the amino group : Acetanilide derivatives are often used to direct bromination. For example, acetanilide can be brominated using Br₂ in acetic acid, where the acetyl group acts as a meta-directing agent .
Bromination : Under controlled conditions (e.g., dilute H₂SO₄ at 0–5°C), bromination occurs at the meta position relative to the acetyl group, yielding 3-bromoacetanilide.
Deprotection and alkylation : Hydrolysis of the acetyl group (using NaOH/H₂O) produces 3-bromoaniline, followed by N-alkylation with isopropyl bromide in the presence of a base (e.g., K₂CO₃) .
- Regioselectivity : The isopropyl group on the nitrogen introduces steric hindrance but does not significantly alter the directing effects of the amino group. The bromine is introduced meta to the acetyl group during the protected stage, ensuring correct positioning .
Q. How can researchers confirm the structure and purity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons near the bromine (position 3) show distinct splitting patterns (e.g., a doublet of doublets due to coupling with adjacent protons). The isopropyl group’s -CH(CH₃)₂ moiety appears as a septet (~1.2–1.4 ppm for CH₃ and a multiplet at ~3.5–4.0 ppm for the N-CH group) .
- ¹³C NMR : The brominated carbon (C-3) appears deshielded (~120–125 ppm), while the quaternary carbon attached to the isopropyl group resonates at ~145–150 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]⁺ expected for C₉H₁₃BrN: ~214.0238). Discrepancies >2 ppm suggest impurities or incorrect substitution .
- Melting Point Analysis : Compare experimental mp with literature values; deviations >2°C indicate potential isomerization or contamination .
Advanced Research Questions
Q. What strategies are effective in overcoming steric hindrance caused by the isopropyl group during the synthesis of this compound?
- Methodological Answer :
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems, reducing steric clashes during N-alkylation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates, while microwave-assisted synthesis accelerates reaction rates .
- Alternative Alkylation Reagents : Isopropyl tosylate (instead of bromide) provides better leaving-group reactivity, reducing reaction time and byproducts .
Q. How should researchers address contradictory data in published yields or reaction conditions for bromoaniline derivatives?
- Methodological Answer :
- Variable Control : Replicate experiments while controlling for catalyst purity (e.g., trace metals in Br₂), solvent dryness, and temperature gradients .
- Impurity Analysis : Use HRMS to detect halogenated byproducts (e.g., di-brominated isomers) that may skew yield calculations .
- Computational Validation : Density Functional Theory (DFT) modeling can predict feasible reaction pathways and regioselectivity, resolving disputes over mechanistic assumptions (e.g., bromination vs. nitrosation competing pathways) .
Q. What advanced techniques are recommended for analyzing electronic effects in this compound during nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, nucleophile concentration) to determine whether the isopropyl group stabilizes/destabilizes transition states via steric or electronic effects .
- X-ray Crystallography : Resolve crystal structures to assess bond angles and electron density maps, revealing how the isopropyl group influences aromatic ring electron distribution .
- Isotopic Labeling : Use deuterated analogs to track hydrogen/deuterium exchange at specific positions, identifying reactive sites during substitution .
Data Contradiction Analysis
- Example : Conflicting reports on bromination yields (e.g., 60% vs. 85%) may arise from differences in bromine stoichiometry or reaction time. A systematic study should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
